molecular formula C13H18N2O3 B7857815 Methyl 4-(3-(tert-butyl)ureido)benzoate

Methyl 4-(3-(tert-butyl)ureido)benzoate

Cat. No.: B7857815
M. Wt: 250.29 g/mol
InChI Key: MPSWHQGPXUOFPB-UHFFFAOYSA-N
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Description

Methyl 4-(3-(tert-butyl)ureido)benzoate is a urea-linked benzoate derivative characterized by a tert-butyl substituent on the urea moiety and a methyl ester group at the para position of the benzoate ring. Urea derivatives are widely studied for their biological activities, including kinase and histone deacetylase (HDAC) inhibition, owing to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

methyl 4-(tert-butylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)15-12(17)14-10-7-5-9(6-8-10)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSWHQGPXUOFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(tert-butyl)ureido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized benzoate derivatives, while substitution reactions can produce various substituted benzoate compounds .

Mechanism of Action

The mechanism of action of Methyl 4-(3-(tert-butyl)ureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Urea LogP* (Predicted) Melting Point (°C) Yield (%)
Methyl 4-(3-(tert-butyl)ureido)benzoate tert-butyl ~3.5 (highly lipophilic) N/A N/A
Methyl 4-((1-Butyl-3-phenylureido)methyl)benzoate (4g) n-butyl, phenyl ~3.2 Oil 98
Methyl 4-((1-Phenethyl-3-phenylureido)methyl)benzoate (4h) phenethyl, phenyl ~3.8 Oil 92
Methyl 4-(3-(2-fluorophenyl)ureido)benzoate (4d) 2-fluorophenyl ~2.9 Solid 45
Methyl 4-(3-(4-Cyano-3-fluorophenyl)ureido)benzoate (23) 4-cyano-3-fluorophenyl ~2.5 192–193 92

*LogP values estimated using fragment-based methods.

  • Steric Effects : The tert-butyl group’s bulkiness may reduce solubility in polar solvents compared to linear alkyl (e.g., n-butyl in 4g) or aromatic (e.g., phenyl in 4h) substituents .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in compound 23) lower LogP and enhance polarity, whereas tert-butyl increases hydrophobicity .

Critical Analysis of Contradictions and Limitations

  • Yield vs. Substituent Bulk : While phenethyl (4h) and n-butyl (4g) groups achieved high yields (>90%), steric hindrance from tert-butyl could lower efficiency, as seen in low-yield analogs like 5a (13%) .
  • Activity vs. Solubility Trade-off: Polar substituents (e.g., cyano in 23) improve solubility but reduce cell permeability, whereas tert-butyl may reverse this trend .

Biological Activity

Methyl 4-(3-(tert-butyl)ureido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula: C13_{13}H18_{18}N2_2O2_2
  • Molecular Weight: 250.30 g/mol
  • CAS Number: 108052-76-2

The compound features a benzoate moiety, which is linked to a tert-butylureido group. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound can be performed through the following general steps:

  • Formation of Urea Derivative: Reacting tert-butyl isocyanate with an appropriate amine to form the urea.
  • Esterification: The urea derivative is then reacted with methyl 4-aminobenzoate under acidic conditions to yield the final product.

This compound exhibits various biological activities, primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases such as cancer and diabetes.
  • Antimicrobial Properties: Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid, including this compound, inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways .
    • Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical Cancer)15Apoptosis induction via caspases
    MCF-7 (Breast Cancer)20Cell cycle arrest
    A549 (Lung Cancer)25Inhibition of proliferation
  • Antimicrobial Studies:
    • Research published in Antibiotics journal highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be promising .
    • Table 2 lists the antimicrobial efficacy:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Bacillus subtilis75
    Escherichia coli>100

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